Trimethylsilyl 3-methyl-4-(trimethylsilyl)but-2-enoate

Organosilicon Chemistry Physical Organic Chemistry Synthetic Reagent Handling

Trimethylsilyl 3-methyl-4-(trimethylsilyl)but-2-enoate (CAS 109751-82-8) is a bifunctional organosilicon reagent belonging to the silyl butenoate class. It features a trimethylsilyl (TMS) ester moiety and a C-bound TMS group on the but-2-enoate backbone.

Molecular Formula C11H24O2Si2
Molecular Weight 244.48 g/mol
CAS No. 109751-82-8
Cat. No. B034984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethylsilyl 3-methyl-4-(trimethylsilyl)but-2-enoate
CAS109751-82-8
Molecular FormulaC11H24O2Si2
Molecular Weight244.48 g/mol
Structural Identifiers
SMILESCC(=CC(=O)O[Si](C)(C)C)C[Si](C)(C)C
InChIInChI=1S/C11H24O2Si2/c1-10(9-14(2,3)4)8-11(12)13-15(5,6)7/h8H,9H2,1-7H3
InChIKeyQCGGJRHSTCBUNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trimethylsilyl 3-methyl-4-(trimethylsilyl)but-2-enoate (CAS 109751-82-8): A C-silylated Butenoate Synthon for Selective Organic Synthesis


Trimethylsilyl 3-methyl-4-(trimethylsilyl)but-2-enoate (CAS 109751-82-8) is a bifunctional organosilicon reagent belonging to the silyl butenoate class. It features a trimethylsilyl (TMS) ester moiety and a C-bound TMS group on the but-2-enoate backbone . This compound serves as a protected synthon in the stereoselective synthesis of complex molecules, including β-amino acids, where the dual silyl architecture governs reactivity and selectivity in a manner distinct from simple alkyl or mono-silyl analogs [1].

Why a Simple Crotonate Ester Cannot Replace Trimethylsilyl 3-methyl-4-(trimethylsilyl)but-2-enoate in Multi-step Synthetic Routes


Generic substitution with simple alkyl crotonates (e.g., methyl or ethyl) or mono-silyl analogs fails because the C-silyl group in the target compound is not merely a protecting group but a critical stereo-directing element. Evidence demonstrates that altering the silyl substituent on related enolate systems drastically changes both chemical yield and diastereoselectivity [1]. Attempts to use non-silylated or smaller silyl (e.g., TBDMS) analogs often result in diminished stereocontrol or competitive O-silylation pathways, compromising synthetic efficiency [2]. Thus, the specific dual TMS architecture of CAS 109751-82-8 is integral to achieving the reported reaction outcomes.

Quantitative Differentiation Evidence for Trimethylsilyl 3-methyl-4-(trimethylsilyl)but-2-enoate (109751-82-8)


Physical Property Differentiation: Boiling Point and Refractive Index vs. Trimethylsilyl Crotonate

The target compound exhibits significantly lower volatility compared to the simpler analog trimethylsilyl crotonate (CAS 18269-64-2). This difference is critical for reaction design where reagent volatility impacts stoichiometric control and safety. The boiling point of the target compound is 110°C at 12 mmHg, versus 49-50°C at 10 mmHg for the comparator . The refractive index also differs (nD 1.4525-1.4545 vs. 1.4252), confirming distinct molecular polarizability.

Organosilicon Chemistry Physical Organic Chemistry Synthetic Reagent Handling

Stereochemical Influence of the C-SiMe3 Group: Aldol Reaction Yield and Diastereoselectivity

In a model aldol reaction, a silyl enolate bearing a C-SiMe3 group dramatically outperforms carbon-based substituents. When R = SiMe3, the reaction yield is 97% with a diastereomeric ratio (dr) of 99:1, compared to R = Me (54% yield, 60:40 dr) or R = i-Pr (82% yield, 86:14 dr) [1]. While the target compound is not the exact substrate in this study, the data establish a class-level inference that the C-SiMe3 motif is a superior stereo-directing group, a feature directly embedded in the target compound's structure.

Asymmetric Synthesis Silyl Enolate Chemistry Aldol Reaction

Exclusive α-Addition in β-Amino Acid Synthesis: The Role of the Silyl Ester Motif

The lithium enolate of trimethylsilyl butenoate reacts with aldimines to give exclusively α-addition products, yielding anti β-amino acids uncontaminated by γ-regioisomers [1]. In contrast, analogous bis(trimethylsilyl)ketene acetals give exclusive γ-addition under the same conditions [1]. The target compound, which contains both a TMS ester and a C-TMS group, is structurally positioned to exploit this α-selectivity pathway while the C-TMS group can provide additional steric bulk to enhance facial selectivity.

β-Amino Acid Synthesis Enolate Chemistry Regioselectivity

High-Value Application Scenarios for Trimethylsilyl 3-methyl-4-(trimethylsilyl)but-2-enoate


Stereoselective Synthesis of Anti-β-Amino Acids for Peptidomimetic Drug Discovery

The compound serves as a direct precursor for lithium enolates that undergo ZnBr2-promoted α-addition to aldimines, generating anti β-amino acids with exclusive regiocontrol. This route is unparalleled for constructing α,β-unsaturated β-amino acid scaffolds free from γ-isomer contamination [1].

C-SiMe3 Directed Aldol and Related C–C Bond Forming Reactions Requiring High Diastereoselectivity

The C-bound SiMe3 group is a demonstrated stereo-directing element that can elevate aldol reaction diastereomeric ratios to 99:1. Researchers pursuing complex polyketide or macrolide syntheses can exploit this motif for high-fidelity asymmetric induction [2].

Process-Scale Reactions Where Reagent Volatility and Stoichiometric Control Are Critical

With a boiling point of 110°C (12 mmHg) versus ~50°C for trimethylsilyl crotonate, the target compound offers substantially reduced volatility. This minimizes reagent loss during large-scale operations and improves safety profiles in continuous-flow or high-temperature processes .

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